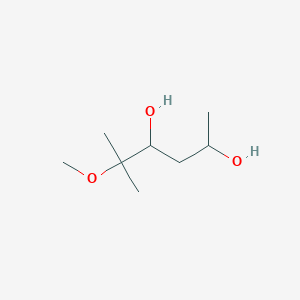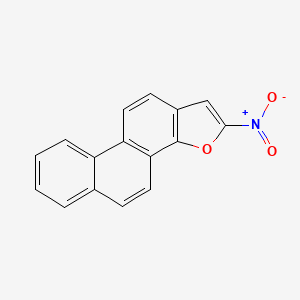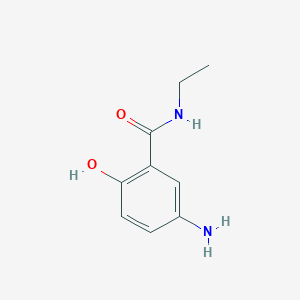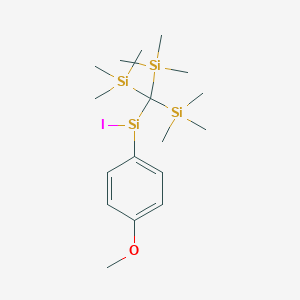
Heptacos-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacos-8-ene is a long-chain hydrocarbon with the molecular formula C27H54 It is an alkene, characterized by the presence of a double bond at the 8th carbon position in its 27-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heptacos-8-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).
Reduction: The major product is heptacosane.
Substitution: Allylic bromides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Heptacos-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.
Wirkmechanismus
The mechanism of action of heptacos-8-ene in biological systems involves its interaction with cell membranes and other hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Heptacos-8-ene can be compared with other long-chain alkenes, such as:
Heptacos-1-ene: Similar in structure but with the double bond at the 1st carbon position.
Heptacos-9-ene: Similar but with the double bond at the 9th carbon position.
Heptacosane: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. The location of the double bond can affect the compound’s boiling point, melting point, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
121141-88-6 |
|---|---|
Molekularformel |
C27H54 |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
heptacos-8-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3 |
InChI-Schlüssel |
HJAAAROXSYMFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)


-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)



![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

